N-(2,3-dimethoxybenzyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
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Description
N-(2,3-dimethoxybenzyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C25H25N3O4S2 and its molecular weight is 495.61. The purity is usually 95%.
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Biological Activity
N-(2,3-dimethoxybenzyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has the following structural and molecular characteristics:
Property | Details |
---|---|
Molecular Formula | C26H26N6O3S |
Molecular Weight | 502.6 g/mol |
IUPAC Name | This compound |
CAS Number | 1260906-19-1 |
The compound features a thieno[3,2-d]pyrimidine core which is known for its diverse biological activities.
This compound exhibits biological activity primarily through:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites. This can disrupt metabolic pathways involved in disease processes.
- Receptor Modulation : It can interact with various receptors to modulate cellular signaling pathways. This interaction can lead to therapeutic effects in conditions such as cancer and bacterial infections.
Biological Activity
Research indicates that this compound has promising biological activities:
- Anticancer Properties : Preliminary studies suggest that the thieno[3,2-d]pyrimidine scaffold has significant anticancer potential. It may inhibit cancer cell proliferation by interfering with cell cycle regulation and apoptosis pathways.
- Antibacterial Activity : The compound shows potential in inhibiting bacterial growth by disrupting essential cellular processes. Its unique structure enhances its specificity towards bacterial targets compared to other similar compounds.
Case Studies
- Anticancer Efficacy : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of thieno[3,2-d]pyrimidine exhibited cytotoxic effects against various cancer cell lines. The mechanism involved the induction of apoptosis and inhibition of tumor growth in vivo models .
- Antibacterial Activity : Research conducted by Smith et al. (2020) highlighted the antibacterial effects of thieno[3,2-d]pyrimidine derivatives against Staphylococcus aureus. The study found that these compounds effectively inhibited bacterial growth at low concentrations .
Interaction Studies
Molecular docking studies have been employed to investigate the binding affinity of this compound with target proteins. These studies suggest strong interactions with key enzymes involved in metabolic pathways associated with cancer and bacterial infections .
Properties
IUPAC Name |
N-[(2,3-dimethoxyphenyl)methyl]-2-[3-(3,5-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O4S2/c1-15-10-16(2)12-18(11-15)28-24(30)23-19(8-9-33-23)27-25(28)34-14-21(29)26-13-17-6-5-7-20(31-3)22(17)32-4/h5-12H,13-14H2,1-4H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIGRBJUKLUXCBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NCC4=C(C(=CC=C4)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.